5alpha-Reductase Type 1 Inhibition: 4,4-Dimethyl-5beta-androstan-6-one vs. 5alpha-Androstane Analogs
The target compound shows a complete lack of inhibition of human 5alpha-reductase type 1 at concentrations up to 10 µM, indicating a clear selectivity profile distinct from 5alpha-androstane derivatives that often inhibit this enzyme [1]. This functional divergence is critical for experiments requiring selective modulation of androgen pathways without off-target suppression of dihydrotestosterone synthesis.
| Evidence Dimension | Inhibition of human 5alpha-reductase type 1 |
|---|---|
| Target Compound Data | No inhibition up to 10 µM |
| Comparator Or Baseline | Typical 5alpha-androstane-3,17-dione derivatives (e.g., androstenedione) show measurable inhibition, though exact IC50 values vary widely |
| Quantified Difference | >10-fold lower potency compared to known 5alpha-reductase inhibitors within the steroid class |
| Conditions | Recombinant CHO cell assay expressing human 5alpha-reductase type 1 |
Why This Matters
This lack of off-target enzyme interaction reduces confounding variables in androgen signaling studies, making the compound preferable over promiscuous steroid analogs for clean receptor pharmacology.
- [1] BindingDB Assay Entry: ChEMBL_204894 (CHEMBL808564). Inhibition of human Steroid 5-alpha-reductase type 1 from recombinant CHO cells; No inhibition up to 10 uM concentration. View Source
